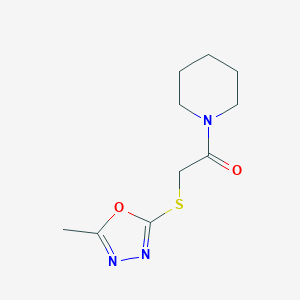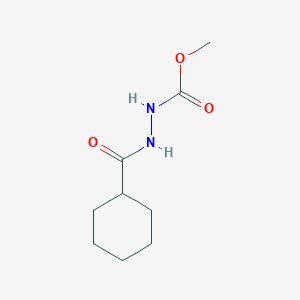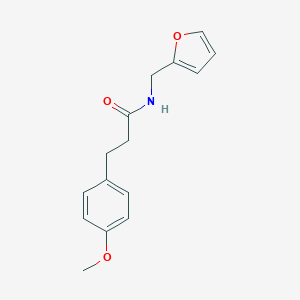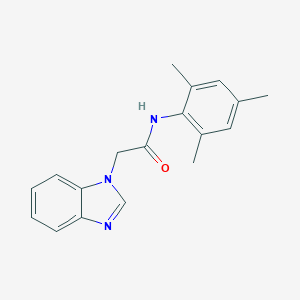
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is of interest due to its unique chemical structure and potential biological activity.
Scientific Research Applications
This molecule has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide is not fully understood. However, it has been suggested that the molecule may act by modulating the activity of ion channels or receptors in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and pain in animal models. It has also been shown to possess anticonvulsant properties and may have potential as a treatment for epilepsy. Additionally, this molecule has been found to have anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide in lab experiments is its potential for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different experimental settings.
Future Directions
Future research on 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide could focus on elucidating its mechanism of action and exploring its potential applications in the treatment of various diseases. Additionally, research could be conducted to optimize the synthesis method and improve the purity of the compound. Finally, further studies could investigate the safety and toxicity of this molecule in animal models.
Synthesis Methods
The synthesis of 5-Methyl-1,3,4-oxadiazol-2-yl 2-oxo-2-(1-piperidinyl)ethyl sulfide involves the reaction of 2-oxo-2-(1-piperidinyl)ethyl chloride with 5-methyl-1,3,4-oxadiazole-2-thiol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.
properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C10H15N3O2S/c1-8-11-12-10(15-8)16-7-9(14)13-5-3-2-4-6-13/h2-7H2,1H3 |
InChI Key |
IWHUWAFAUFLSHN-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
Canonical SMILES |
CC1=NN=C(O1)SCC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![2-(4-bromo-3-methylphenoxy)-N-{4-[(4-fluoroanilino)sulfonyl]phenyl}acetamide](/img/structure/B262770.png)









![N-(tert-butyl)-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B262808.png)
